![molecular formula C13H20Cl2N2 B1398099 N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride CAS No. 1261233-16-2](/img/structure/B1398099.png)
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride
Overview
Description
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride is a chemical compound with the empirical formula C9H12ClN3 . It is a solid substance .
Physical And Chemical Properties Analysis
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride is a solid substance . Its molecular weight is 197.66 . More specific physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Advanced Oxidation Processes for Degradation
Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes for hazardous compounds resistant to conventional degradation processes. AOPs, including ozone and Fenton processes, are highly reactive towards amines, dyes, and pesticides, showing potential for degradation of nitrogen-containing compounds under optimized conditions for specific effluents (Bhat & Gogate, 2021).
Synthesis and Structural Properties of Novel Compounds
The synthesis of novel substituted compounds through reactions involving chloral and substituted anilines highlights the diverse product range depending on amine type and reaction conditions. Such studies provide insight into conformation and structural properties of products, demonstrating the versatility of amines in organic synthesis (Issac & Tierney, 1996).
Removal of N-Nitrosodimethylamine and Precursors
The removal of N-Nitrosodimethylamine (NDMA) and its precursors from water and wastewater is crucial due to their toxicity. Studies focus on conventional and advanced water and wastewater treatment processes for the removal of NDMA and its precursors, highlighting the importance of controlling NDMA formation, especially during wastewater-impacted water treatment and potable reuse applications (Sgroi et al., 2018).
Nitrogenous Disinfection By-products in Drinking Water
Nitrogenous disinfection by-products (N-DBPs) present in drinking water, including nitrosamines and haloacetonitriles, pose significant health risks due to their genotoxicity and cytotoxicity. The occurrence and control of N-DBPs are discussed, with emphasis on the impact of wastewater and algae on water sources and the shift from chlorination to chloramination increasing certain N-DBPs (Bond et al., 2011).
Impact on Human Health
Research into total volatile basic nitrogen (TVB-N) and methylated amines in meat products highlights their potential detrimental health effects, including the pathogenesis of noncommunicable diseases. Controlling spoilage factors and reducing intake of TMA and TMA-N-O are discussed as methods to mitigate health impacts (Bekhit et al., 2021).
Mechanism of Action
Target of Action
A similar compound, n-(4-chlorobenzyl)-n-methylbenzene-1,4-disulfonamide, is known to targetCarbonic anhydrase 13 in humans . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It’s worth noting that compounds with similar structures may undergo reactions at the benzylic position, which can be resonance stabilized . This involves free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
The related compound n-(4-chlorobenzyl)-n-methylbenzene-1,4-disulfonamide is known to interact with carbonic anhydrase 13 , which plays a role in maintaining acid-base balance in the body.
Result of Action
The interaction with carbonic anhydrase 13 suggests it may influence processes related to acid-base balance in the body .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c1-16(13-6-8-15-9-7-13)10-11-2-4-12(14)5-3-11;/h2-5,13,15H,6-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSPGYHMCGAXDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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